molecular formula C18H19NO6 B1204275 Candimine CAS No. 24585-19-1

Candimine

Cat. No. B1204275
CAS RN: 24585-19-1
M. Wt: 345.3 g/mol
InChI Key: OLGJGNBIBXKMJN-OBCWZRDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Candimine is an alkaloid. It has a role as a metabolite.

Scientific Research Applications

Candimine's Effects on Trichomonas vaginalis

Candimine, an alkaloid from Hippeastrum morelianum bulbs, exhibits cytotoxicity against the amitochondriate parasite Trichomonas vaginalis. It induces cell death with unique effects, distinct from apoptosis or apoptosis-like death. Key observations include cell cycle arrest and significant cytoplasmic vacuolization, suggesting similarities to paraptotic cell death in multicellular organisms. This research contributes to understanding candimine's biological effects and T. vaginalis cell biology (Giordani et al., 2010).

Inhibition of Nucleoside Triphosphate Diphosphohydrolase Activities

Candimine, along with another alkaloid, lycorine, has been studied for its effects on ecto-nucleotidases of T. vaginalis. These nucleotidases are involved in hydrolyzing extracellular ATP and ADP. The study found that candimine strongly inhibits NTPDase and ecto-5'-nucleotidase activities in treated parasites, potentially increasing their susceptibility to the host's immune response. This effect could have implications for the treatment of trichomonosis (Giordani et al., 2010).

properties

CAS RN

24585-19-1

Product Name

Candimine

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

(2S,3S,9S,10S)-9-hydroxy-14-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

InChI

InChI=1S/C18H19NO6/c1-19-4-3-8-5-10(20)15-12(14(8)19)9-6-11-16(24-7-23-11)17(22-2)13(9)18(21)25-15/h5-6,10,12,14-15,20H,3-4,7H2,1-2H3/t10-,12-,14+,15+/m0/s1

InChI Key

OLGJGNBIBXKMJN-OBCWZRDOSA-N

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O

SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C(=C4C(=O)O3)OC)OCO5)O

synonyms

candimine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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